5-Methoxy-2-methyl-3-indoleacetic acid (5-M2M-IAA) has been employed in the quantitative determination of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), and its major impurities in suppository and capsule formulations using High-Performance Liquid Chromatography (HPLC) []. This method provides a reliable and accurate means of assessing the purity and quality of indomethacin-based pharmaceutical products.
5-M2M-IAA has also been utilized in the development of a fast, sensitive, and simultaneous method for the determination of serotonin metabolites using Liquid Chromatography with Mass Spectrometry (LC-MS) detection []. This technique allows for the efficient and accurate profiling of serotonin metabolites, which can be crucial in various research areas, including neuropharmacology and psychiatric studies.
5-Methoxy-2-methyl-3-indoleacetic acid is an indole derivative with the molecular formula C₁₂H₁₃N₁O₃ and a molecular weight of 219.24 g/mol. It is recognized as a natural product found in various plants, notably Solanum lycopersicum (tomato) . The compound features a methoxy group and a methyl group attached to the indole structure, contributing to its unique properties and biological activities.
These reactions highlight the compound's potential for further chemical modifications and applications in synthetic chemistry.
This compound exhibits various biological activities, including:
Several synthesis methods for 5-methoxy-2-methyl-3-indoleacetic acid have been reported:
These methods reflect both synthetic and natural approaches to producing this compound.
5-Methoxy-2-methyl-3-indoleacetic acid has several applications across different fields:
Interaction studies involving 5-methoxy-2-methyl-3-indoleacetic acid primarily focus on its effects on biological systems:
These studies provide insights into the compound's potential therapeutic roles.
Several compounds share structural similarities with 5-methoxy-2-methyl-3-indoleacetic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Indomethacin | Indole derivative | Non-steroidal anti-inflammatory drug |
5-Hydroxyindoleacetic acid | Hydroxy group on the indole | Important in serotonin metabolism |
3-Indolepropionic acid | Propionic acid side chain | Neuroprotective properties |
2-Methylindole | Methyl group on the second carbon | Less studied but relevant in pharmacology |
5-Methoxy-2-methyl-3-indoleacetic acid stands out due to its specific methoxy substitution, which influences its biological activity and interaction profiles compared to these similar compounds.